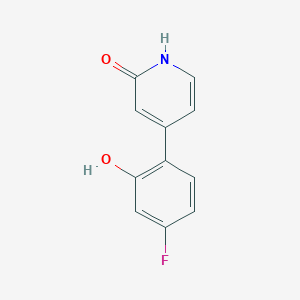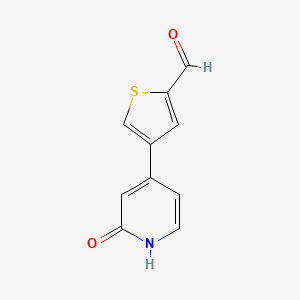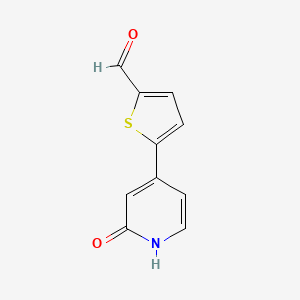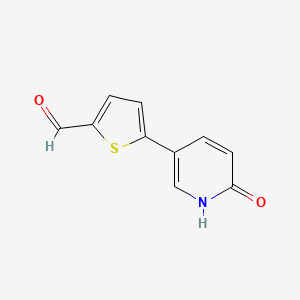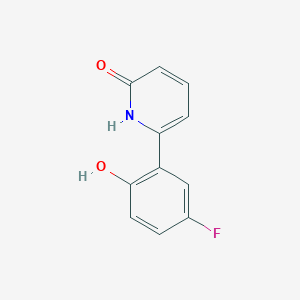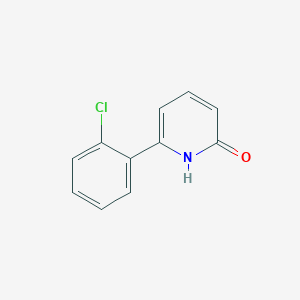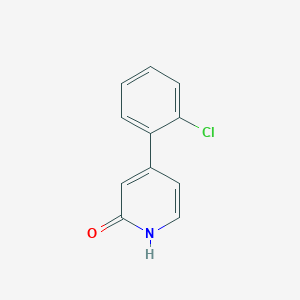
2-(2-Chlorophenyl)-3-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-3-hydroxypyridine, or 2CP for short, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic organic compound that is found in many natural products. The compound has a molecular weight of 167.58 g/mol and a melting point of 106-107°C. 2CP has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anticonvulsants. It has also been used in the study of human and animal physiology, as well as in the field of biochemistry.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-(2-Chlorophenyl)-3-hydroxypyridine involves the reaction of 2-chloro-3-nitropyridine with 2-chlorophenylboronic acid in the presence of a palladium catalyst, followed by reduction of the resulting nitro compound with hydrogen gas in the presence of a palladium catalyst and ammonium formate.
Starting Materials
2-chloro-3-nitropyridine, 2-chlorophenylboronic acid, palladium catalyst, hydrogen gas, ammonium formate
Reaction
Step 1: 2-chloro-3-nitropyridine is reacted with 2-chlorophenylboronic acid in the presence of a palladium catalyst to form 2-(2-chlorophenyl)-3-nitropyridine., Step 2: The resulting nitro compound is then reduced with hydrogen gas in the presence of a palladium catalyst and ammonium formate to form 2-(2-Chlorophenyl)-3-hydroxypyridine.
科学的研究の応用
2CP has been used in a variety of scientific research applications, including the study of human and animal physiology, as well as in the field of biochemistry. It has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anticonvulsants. It has also been used in the study of metabolism, enzyme activity, and gene expression. Additionally, it has been used in the study of cell signaling pathways and in the development of cancer treatments.
作用機序
2CP has been found to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that are involved in a variety of physiological processes. By inhibiting COX-2, 2CP can reduce the production of prostaglandins and thus reduce inflammation. Additionally, 2CP has been found to act as an agonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and other physiological processes.
生化学的および生理学的効果
2CP has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, reduce pain, and reduce the production of prostaglandins. Additionally, it has been found to reduce the activity of the enzyme cyclooxygenase-2 (COX-2) and to act as an agonist of the G-protein-coupled receptor GPR55.
実験室実験の利点と制限
2CP has a number of advantages for lab experiments. It is relatively inexpensive and easily synthesized, and it is stable under a variety of conditions. Additionally, it is non-toxic and has a relatively low potential for side effects. However, it is important to note that 2CP is a synthetic compound and thus may not be as effective as natural compounds. Additionally, it is important to be aware of the potential for side effects when using 2CP in lab experiments.
将来の方向性
There are a number of potential future directions for the use of 2CP. It could be used in the development of new pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. Additionally, it could be used in the study of metabolism, enzyme activity, and gene expression. Furthermore, it could be used in the study of cell signaling pathways and in the development of cancer treatments. Finally, it could be used in the development of new compounds with similar properties to 2CP.
特性
IUPAC Name |
2-(2-chlorophenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-9-5-2-1-4-8(9)11-10(14)6-3-7-13-11/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTRMJRVTYEHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682689 |
Source


|
| Record name | 2-(2-Chlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)pyridin-3-ol | |
CAS RN |
1261995-81-6 |
Source


|
| Record name | 2-(2-Chlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


